
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione is a unique organofluorine compound characterized by the presence of four fluorine atoms and a thiomorpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione typically involves the fluorination of thiomorpholine derivatives. One common method includes the reaction of thiomorpholine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the fluorination process.
化学反応の分析
Types of Reactions
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives with fewer fluorine atoms.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Partially fluorinated thiomorpholine derivatives.
Substitution: Thiomorpholine derivatives with various functional groups replacing fluorine atoms.
科学的研究の応用
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its use in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of 2,2,6,6-Tetrafluorothiomorpholine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions, increasing its binding affinity and specificity. The thiomorpholine ring provides structural rigidity, contributing to the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: A β-diketone with similar structural features but without fluorine atoms.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable nitroxyl radical used in organic synthesis and as a catalyst.
Uniqueness
2,2,6,6-Tetrafluorothiomorpholine-3,5-dione stands out due to its unique combination of fluorine atoms and a thiomorpholine ring. This structure imparts distinct chemical and physical properties, such as high electronegativity, thermal stability, and resistance to metabolic degradation, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C4HF4NO2S |
|---|---|
分子量 |
203.12 g/mol |
IUPAC名 |
2,2,6,6-tetrafluorothiomorpholine-3,5-dione |
InChI |
InChI=1S/C4HF4NO2S/c5-3(6)1(10)9-2(11)4(7,8)12-3/h(H,9,10,11) |
InChIキー |
QMYSZKAYAZZOHO-UHFFFAOYSA-N |
正規SMILES |
C1(=O)C(SC(C(=O)N1)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


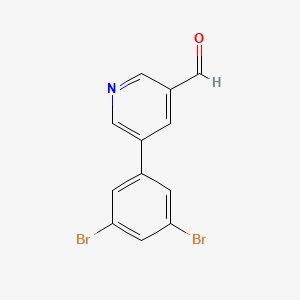


![5,6-Dihydro-4H-cyclopenta[D]oxazol-2-amine](/img/structure/B14866947.png)
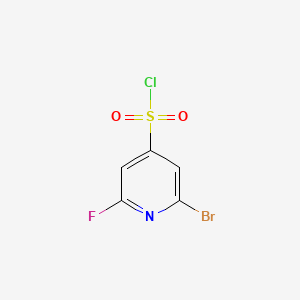
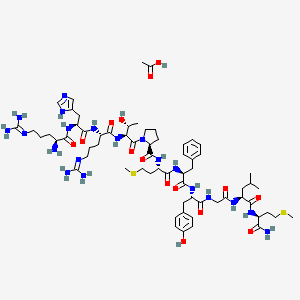
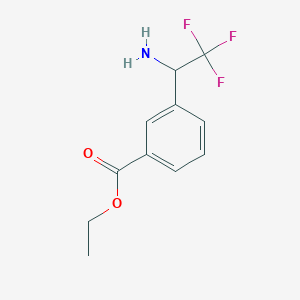
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)



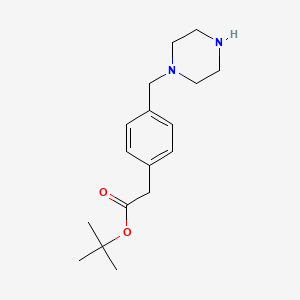
![(Z)-2-((7-bromobenzo[d][1,3]dioxol-5-yl)oxy)-N'-hydroxyacetimidamide](/img/structure/B14867004.png)
![1-[4-(Dodecane-1-sulfonyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14867012.png)
